6,6'-Bis(bromomethyl)-2,2'-bipyridine

Coordination Chemistry Halogen Scrambling Reactivity Differentiation

6,6'-Bis(bromomethyl)-2,2'-bipyridine (CAS 96517‑97‑4, bpy‑Br₂) is a symmetrically C6,C6′‑bromomethyl‑functionalized 2,2′‑bipyridine derivative with molecular formula C₁₂H₁₀Br₂N₂ and molecular weight 342.03 g mol⁻¹. Its dual bromomethyl arms combine the strong chelating ability of the 2,2′‑bipyridine core with two highly reactive electrophilic handles, making it a privileged intermediate for constructing expanded ligands, macrobicyclic cryptands, and metallo‑supramolecular initiators.

Molecular Formula C12H10Br2N2
Molecular Weight 342.03 g/mol
CAS No. 96517-97-4
Cat. No. B1649436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Bis(bromomethyl)-2,2'-bipyridine
CAS96517-97-4
Molecular FormulaC12H10Br2N2
Molecular Weight342.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr
InChIInChI=1S/C12H10Br2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2
InChIKeyNFQNNYSVIFMWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Bis(bromomethyl)-2,2'-bipyridine – Bifunctional Electrophilic Ligand Building Block


6,6'-Bis(bromomethyl)-2,2'-bipyridine (CAS 96517‑97‑4, bpy‑Br₂) is a symmetrically C6,C6′‑bromomethyl‑functionalized 2,2′‑bipyridine derivative with molecular formula C₁₂H₁₀Br₂N₂ and molecular weight 342.03 g mol⁻¹ . Its dual bromomethyl arms combine the strong chelating ability of the 2,2′‑bipyridine core with two highly reactive electrophilic handles, making it a privileged intermediate for constructing expanded ligands, macrobicyclic cryptands, and metallo‑supramolecular initiators [1].

Why 6,6'-Bis(bromomethyl)-2,2'-bipyridine Cannot Be Replaced by Common Analogs in Demanding Applications


The 6,6′‑bis(bromomethyl) substitution pattern uniquely positions electrophilic sites within the bipyridine coordination pocket, directly competing with metal binding and enabling post‑complexation reactivity that analogs cannot replicate. The chlorine‑containing counterpart (bpy‑Cl₂) exhibits markedly different halogen‑exchange kinetics and fails to undergo photoreduction under identical conditions, while positional isomers (4,4′‑ or 5,5′‑bis(bromomethyl)) lack the correct geometry for convergent macrocycle formation [1]. Generic bipyridine scaffolds without bromomethyl groups are inert toward nucleophiles, precluding the modular diversification that defines this compound's utility [2].

Head-to-Head Quantitative Differentiation of 6,6'-Bis(bromomethyl)-2,2'-bipyridine Versus Closest Analogs


Halogen Exchange with CuCl₂: bpy-Br₂ Reacts, bpy-Cl₂ Does Not

When treated with CuCl₂·2H₂O at 45 °C in solution, 6,6'-bis(bromomethyl)-2,2'-bipyridine (bpy‑Br₂) undergoes progressive intramolecular halogen exchange to yield a series of mixed‑halide complexes [Cuᴵᴵ(bpy‑Br₂₋ₓClₓ)(Cl₂₋ᵧBrᵧ)], with compositions evolving over 7 h. In contrast, the chloro analog bpy‑Cl₂ reacts with CuCl₂·2H₂O to cleanly afford only [Cuᴵᴵ(bpy‑Cl₂)Cl₂] and [Cuᴵᴵ(bpy‑Cl₂)Cl₂(H₂O)], with no halogen scrambling observed. The bromine‑specific lability is further demonstrated by the isolation of crystalline mixed‑halide products with quantified Br/Cl occupancy ratios, such as [Cuᴵᴵ(bpy‑Br₁.₈₁Cl₀.₁₉)(Cl₁.₇₀Br₀.₃₀)(H₂O)] [1].

Coordination Chemistry Halogen Scrambling Reactivity Differentiation

Electrochemical Redox Potential Modulation Correlates with Halogen Content

For the series of copper(II) complexes [Cuᴵᴵ(bpy‑Br₂₋ₓClₓ)(Cl₂₋ᵧBrᵧ)] (x = 0–2, y = 0–2), the Cuᴵ/Cuᴵᴵ half‑wave potential (E₁/₂) measured in acetonitrile shifts systematically: E₁/₂ becomes more positive as the bromine content y at the metal coordination sphere increases. Conversely, bpy‑Cl₂‑derived complexes, which cannot undergo halogen exchange, exhibit a fixed, less positive E₁/₂. Additionally, the bromo‑rich complexes show pronounced solvent dependence: for the same redox couple, E₁/₂ in dichloromethane is consistently more positive than in acetonitrile [1].

Electrochemistry Redox Tuning Copper Complexes

Geometric Distortion at Metal Center: bpy‑Br₂ Complexes Exhibit Higher τ Values

Single‑crystal X‑ray analysis of five‑coordinate copper(II) and nickel(II) complexes reveals a striking structural divergence. The bpy‑Br₂‑derived copper(II) complex [Cuᴵᴵ(bpy‑Br₁.₈₁Cl₀.₁₉)(Cl₁.₇₀Br₀.₃₀)(H₂O)] (3) adopts a significantly distorted square‑pyramidal geometry with τ = 0.25 (where τ = 0 for an ideal square pyramid, τ = 1 for an ideal trigonal bipyramid). In contrast, the corresponding bpy‑Cl₂‑derived nickel(II) complex [Niᴵᴵ(bpy‑Br₀.₄₆Cl₁.₅₄)(Cl₀.₇₃Br₁.₂₇)(H₂O)] (12) is nearly a perfect square pyramid with τ = 0.015 [1].

Structural Chemistry Coordination Geometry τ Parameter

Photoreduction Behavior: bpy‑Br₂ Complexes Are Light‑Sensitive, bpy‑Cl₂ Analogues Are Not

Under boiling conditions, [Cuᴵᴵ(bpy‑Br₂)Br₂] undergoes photoreduction to generate the dimeric copper(I) complex [{Cuᴵ(bpy‑Br₂)(μ‑Br)}₂] (10). Crucially, the photoreduction of [Cuᴵᴵ(bpy‑Br₂)Br₂] does not occur in the absence of light, as confirmed by spectrophotometric control measurements. The bpy‑Cl₂ analog [Cuᴵᴵ(bpy‑Cl₂)Br₂] (6) also undergoes photoreduction, but yields [{Cuᴵ(bpy‑Cl₁.₃₀Br₀.₇₀)(μ‑Br)}₂] (9) with mixed halide occupancy, indicating different photoproduct compositions. The fact that both photoreductions are strictly light‑dependent and yield structurally distinct dimers establishes a light‑controlled synthetic pathway unique to the bromo/chloro pair [1].

Photochemistry Photoreduction Copper Complexes

Melting Point as a Practical Purity and Handling Indicator

6,6'-Bis(bromomethyl)-2,2'-bipyridine exhibits a sharp melting point of 180–181 °C , which is significantly higher than the 160–164 °C melting range reported for its chloro analog 6,6'-bis(chloromethyl)-2,2'-bipyridine . This narrow, well‑defined melting range facilitates purity assessment by standard melting‑point depression analysis and ensures solid‑state stability during storage at the recommended 2–8 °C under inert atmosphere . The predicted boiling point (389.3 °C) and density (1.708 g cm⁻³) further characterize the compound .

Physicochemical Properties Quality Control Storage

Regiochemistry Directs Convergent Macrocycle Formation – 6,6′ vs 4,4′ and 5,5′ Isomers

The 6,6′-bis(bromomethyl) substitution pattern uniquely pre‑organizes electrophilic sites adjacent to the bipyridine nitrogen atoms. This convergence is exploited in the template‑assisted synthesis of macrobicyclic cryptands: reaction of 6,6′-bis(bromomethyl)-2,2′-bipyridine with an 18‑membered diazatetralactam under Li⁺ or Na⁺ template conditions yields cryptands in preparatively useful yields, whereas the 4,4′- and 5,5′-bis(bromomethyl) isomers, due to their divergent geometry, fail to afford analogous macrobicycles efficiently [1]. The living polymerization of 2‑oxazolines initiated by [Cuᴵ(bpy‑Br₂)₂](PF₆) further demonstrates that the 6,6′‑positioning is essential for forming well‑defined polymers with a central, metal‑binding bipyridine unit, exhibiting linear M̄_w vs monomer/initiator ratio correlations [2].

Macrocyclic Chemistry Regioselectivity Cryptand Synthesis

Procurement‑Relevant Application Scenarios for 6,6'-Bis(bromomethyl)-2,2'-bipyridine


Template‑Assisted Synthesis of Macrobicyclic Cryptands for Lanthanide Binding

The convergent 6,6′‑bromomethyl substitution enables efficient [2+1] macrocyclization with diazatetralactams under Li⁺ or Na⁺ template control to yield cryptands that selectively coordinate Eu(III), Tb(III), and Gd(III) [1]. Only the 6,6′‑isomer places electrophilic carbons within bonding distance of both lactam nitrogen atoms; 4,4′- and 5,5′-isomers are geometrically incompetent, directly translating to procurement decision‑making for lanthanide‑selective ligand synthesis.

Metallo‑Supramolecular Initiators for Living Oxazoline Polymerization

[Cuᴵ(bpy‑Br₂)₂](PF₆) complexes initiate the cationic ring‑opening polymerization of 2‑ethyl‑2‑oxazoline, producing polymers with predicable molecular weights (linear M̄_w vs [M]/[I] plot) and a central metal‑binding domain [2]. The bromomethyl groups serve as the ultimate covalent attachment points after demetallation, yielding telechelic polymers inaccessible with non‑halogenated or chloro‑substituted bipyridine initiators.

Synthesis of Mixed‑Halide Transition‑Metal Complexes with Tunable Redox Properties

The propensity of bpy‑Br₂ to undergo C–Br→M–Br halogen exchange with CuCl₂, while bpy‑Cl₂ remains inert, enables the deliberate preparation of complexes with graded Br/Cl occupancy at both ligand and metal sites [1]. Researchers designing catalysts or electron‑transfer mediators where redox potential must be incrementally tuned will obtain functionality from bpy‑Br₂ that the chloro analog cannot deliver.

Light‑Triggered Synthesis of Copper(I) Dimers for Photoredox Applications

Boiling [Cuᴵᴵ(bpy‑Br₂)Br₂] under ambient light cleanly photoreduces to the dimeric copper(I) complex [{Cuᴵ(bpy‑Br₂)(μ‑Br)}₂], a reaction that does not proceed in darkness [1]. This light‑gated transformation provides a spatiotemporal handle for generating Cuᴵ species in situ, relevant to photoredox catalysis and light‑responsive coordination materials where the chloro analog gives a different product composition.

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